molecular formula C23H25N3O5 B11570085 Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11570085
M. Wt: 423.5 g/mol
InChI Key: FIIBHXCLZPFMFX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrimido[1,2-a]benzimidazole core, which is fused with a trimethoxyphenyl group and an ethyl ester moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3,5-trimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate under reflux conditions. This reaction forms an intermediate, which is then cyclized to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its diverse biological effects.

Comparison with Similar Compounds

Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other compounds containing the trimethoxyphenyl group, such as:

These compounds share similar structural features and biological activities, but this compound is unique due to its specific combination of functional groups and potential for diverse applications.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C23H25N3O5/c1-6-31-22(27)19-13(2)24-23-25-16-9-7-8-10-17(16)26(23)20(19)15-11-14(28-3)12-18(29-4)21(15)30-5/h7-12,20H,6H2,1-5H3,(H,24,25)

InChI Key

FIIBHXCLZPFMFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=C(C(=CC(=C4)OC)OC)OC)C

Origin of Product

United States

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